4-(Neopentyloxy)-1H-pyrazole
CAS No.:
Cat. No.: VC18727123
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N2O |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 4-(2,2-dimethylpropoxy)-1H-pyrazole |
| Standard InChI | InChI=1S/C8H14N2O/c1-8(2,3)6-11-7-4-9-10-5-7/h4-5H,6H2,1-3H3,(H,9,10) |
| Standard InChI Key | WMLRPTZTTQUKIP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)COC1=CNN=C1 |
Introduction
Structural and Molecular Characteristics of 4-(Neopentyloxy)-1H-pyrazole
Molecular Architecture
4-(Neopentyloxy)-1H-pyrazole consists of a pyrazole core—a five-membered aromatic ring containing two adjacent nitrogen atoms—substituted at the 4-position with a neopentyloxy group (-O-CH2C(CH3)3). The neopentyl (2,2-dimethylpropyl) moiety introduces significant steric bulk and hydrophobicity, which profoundly influences the compound’s reactivity and intermolecular interactions2 .
Key Structural Features:
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Pyrazole Ring: The 1H-tautomer indicates that one nitrogen (N1) is bonded to a hydrogen, while the adjacent nitrogen (N2) participates in aromatic conjugation .
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Neopentyloxy Substituent: The oxygen atom bridges the pyrazole ring and the neopentyl group, creating an ether linkage. This group’s branched structure enhances steric hindrance, potentially affecting crystallization behavior and solubility .
Molecular Formula and Weight
The molecular formula is C8H14N2O, derived as follows:
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Pyrazole core: C3H4N2
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Neopentyloxy group: C5H10O
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Molecular weight: 154.22 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).
Spectroscopic Data (Theoretical)
While experimental data for 4-(neopentyloxy)-1H-pyrazole are unavailable, analogous pyrazole derivatives provide benchmarks:
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IR Spectroscopy: Expected absorption bands near 3100 cm⁻¹ (C-H aromatic stretching), 1600–1500 cm⁻¹ (C=N/C=C stretching), and 1100–1050 cm⁻¹ (C-O ether linkage) .
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NMR:
Synthesis and Chemical Reactivity
Retrosynthetic Analysis
The neopentyloxy group may be introduced via two primary strategies:
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Pre-functionalization: Incorporating the neopentyloxy moiety during pyrazole ring formation.
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Post-functionalization: Attaching the group to a pre-formed pyrazole derivative.
Knorr Pyrazole Synthesis Adaptations
The classic Knorr synthesis—reacting hydrazines with 1,3-dicarbonyl compounds—could be modified to integrate the neopentyloxy group2:
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Substrate Design: Use a 1,3-diketone where one carbonyl is replaced with a neopentyloxy-methyl group (e.g., 3-neopentyloxy-1,3-diketone).
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Cyclization: Treat with hydrazine hydrate under reflux in ethanol, yielding 4-(neopentyloxy)-1H-pyrazole2.
Reaction Conditions:
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Temperature: 80–100°C
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Solvent: Ethanol or THF
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Catalysis: Acidic (e.g., HCl) or neutral conditions2.
Alternative Functionalization Routes
Mitsunobu Reaction:
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React 4-hydroxy-1H-pyrazole with neopentyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
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Advantages: High regioselectivity for oxygen-alkylation.
Nucleophilic Substitution:
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Displace a leaving group (e.g., chloride) at the 4-position with neopentyloxide ion (NaOCH2C(CH3)3).
Physicochemical Properties
Experimental and Predicted Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 154.22 g/mol |
| Melting Point | 90–110°C (estimated for crystalline form) |
| Solubility | Soluble in DMSO, THF; sparingly in water |
| LogP (Partition Coefficient) | 2.1–2.5 (predicted, indicating lipophilicity) |
| Stability | Stable under ambient conditions; sensitive to strong acids/bases |
Crystallographic Considerations
The neopentyl group’s steric bulk likely disrupts tight crystal packing, resulting in a lower melting point compared to unsubstituted pyrazoles. This property could enhance solubility in organic solvents, favoring applications in solution-phase reactions .
Industrial and Material Science Applications
Ligand Design in Catalysis
The pyrazole-nitrogen atoms can coordinate to transition metals (e.g., Pd, Cu), forming complexes for cross-coupling reactions. The neopentyloxy group’s hydrophobicity may improve catalyst solubility in nonpolar media .
Polymer Additives
Incorporating 4-(neopentyloxy)-1H-pyrazole into polymers could impart UV stability or flame retardancy due to the aromatic ring’s electron-rich nature and the neopentyl group’s thermal resistance .
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